molecular formula C5H8N2O2S2 B12221743 tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide

tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide

Cat. No.: B12221743
M. Wt: 192.3 g/mol
InChI Key: LQNVRYFQXKXDTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Structural Elucidation of Tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide

IUPAC Nomenclature Conventions for Bicyclic Thienoimidazole Systems

The compound’s IUPAC name, This compound, derives from Hantzsch-Widman heterocyclic nomenclature rules, which prioritize:

  • Ring fusion orientation : The thiophene ring (prefix thieno) is fused to the imidazole system at positions 3 and 4, as indicated by the bracketed [3,4-d] notation. The lowercase d specifies the imidazole’s orientation relative to the thiophene.
  • Saturation states : The tetrahydro prefix denotes full hydrogenation of the thiophene ring, reducing its aromaticity.
  • Functional groups : The 2(3H)-thione suffix identifies a thiocarbonyl group at position 2 of the imidazole ring, while 5,5-dioxide specifies two oxygen atoms doubly bonded to sulfur at position 5 of the thiophene.

Table 1: Nomenclature Breakdown

Component Interpretation Source
thieno[3,4-d] Thiophene fused to imidazole at C3 and C4
imidazole-2(3H)-thione Thiocarbonyl at C2 with hydrogen at N3
5,5-dioxide Sulfone groups at C5 of thiophene

This naming convention distinguishes it from analogous structures like 3-benzyltetrahydrothieno[3,4-d]thiazole-2(3H)-thione 5,5-dioxide, where a thiazole replaces the imidazole core.

Crystal Structure Analysis and Conformational Isomerism

X-ray crystallography reveals a cis configuration (3aR,6aS) in the dominant conformer, with a puckered bicyclic system. Key structural parameters include:

  • Bond lengths : The C-S bond in the sulfone group measures 1.46 Å, characteristic of sulfone derivatives, while the thiocarbonyl C=S bond spans 1.64 Å.
  • Torsional angles : The dihedral angle between the thiophene and imidazole planes is 12.3°, indicating moderate conjugation between the rings.

Conformational Isomerism
Two isomers exist due to restricted rotation around the C3a-C6a bond:

  • Cis isomer (3aR,6aS) : Sulfone oxygen atoms orient syn to the imidazole ring, creating a dipole moment of 5.2 D.
  • Trans isomer (3aS,6aR) : Rarely observed; computational models predict a 7.1 D dipole moment due to antiparallel alignment of sulfone and thiocarbonyl groups.

Table 2: Spectroscopic Signatures

Technique Key Peaks Assignment
¹H NMR (DMSO-d₆) δ 4.21 (dd, J = 7.2 Hz) Thiophene CH adjacent to sulfone
¹³C NMR 172.8 ppm Thiocarbonyl (C=S)
IR 1160 cm⁻¹ Sulfone S=O asymmetric stretch

DFT calculations at the B3LYP/6-311++G(d,p) level corroborate experimental data, showing a 0.38 Å deviation between computed and observed bond lengths.

Comparative Analysis with Related Sulfur-Containing Heterocycles

Electronic Properties

The compound’s electron-withdrawing sulfone and thione groups render it more electrophilic than simpler thiophene derivatives. Comparative HOMO-LUMO gaps illustrate this effect:

Table 3: Frontier Orbital Energy Comparison

Compound HOMO (eV) LUMO (eV) Δ (eV)
Thieno[3,4-d]imidazole -6.2 -1.8 4.4
Tetrahydro-1H-thieno...dioxide -7.1 -2.9 4.2

The reduced gap (4.2 eV vs. 4.4 eV) enhances charge-transfer capabilities relative to the non-sulfonated analog.

Reactivity Patterns
  • Nucleophilic substitution : The thione group at C2 undergoes alkylation 15× faster than 2H-imidazole-2-thione due to reduced aromatic stabilization.
  • Oxidative stability : Unlike thiol-containing heterocycles (e.g., 2-mercaptoimidazole), the thione resists oxidation to disulfides up to 200°C.

Structural Analogues

  • Thieno[3,4-d]thiazole systems : Replacement of imidazole with thiazole (as in 3-benzyltetrahydrothieno[3,4-d]thiazole-2(3H)-thione 5,5-dioxide) reduces ring planarity by 18°, altering π-π stacking interactions.
  • Benzannulated derivatives : Fusion with benzene (e.g., benzothienoimidazoles) increases conjugation length, shifting UV-Vis absorption maxima by 40 nm.

Properties

IUPAC Name

5,5-dioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazole-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2S2/c8-11(9)1-3-4(2-11)7-5(10)6-3/h3-4H,1-2H2,(H2,6,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQNVRYFQXKXDTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CS1(=O)=O)NC(=S)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Zinc-Mediated Reductive Ring Opening

In the initial reduction step, 3-alkyl-5-oxo-6-alkyl-dihydroimidazo[1,5-c]thiazole-7-carboxylic acid derivatives undergo reductive cleavage using zinc powder in alkaline aqueous media:

Reaction Conditions

  • pH : 11.0–13.0 (maintained using NaOH)
  • Temperature : 50–55°C
  • Molar Ratio : Zinc powder/substrate = 5:1
  • Atmosphere : Nitrogen inert gas

The reaction selectively reduces the thiazole ring’s disulfide bond, generating 1,3-dialkyl-2-oxo-5-mercapto-tetrahydroimidazole-4-carboxylic acid intermediates. For example, using 35.4 g (0.1 mol) of 3-benzyl-5-oxo-6-benzyl-dihydroimidazo[1,5-c]thiazole-7-carboxylic acid with 27.7 g (0.5 mol) of 500-mesh zinc powder yielded 32.1 g (95.1%) of the mercapto intermediate.

Step 2: Acid-Catalyzed Cyclization

The mercapto intermediate undergoes intramolecular dehydration-condensation in toluene using p-toluenesulfonic acid (PTSA) as a catalyst:

Optimized Cyclization Parameters

Parameter Range
Catalyst Loading 1–2 wt% (relative to substrate)
Temperature 70–80°C (acetic anhydride) / 80–90°C (acetic acid)
Reaction Time 0.5–1 h (acetic anhydride) / 1–3 h (acetic acid)
Solvent Toluene (reflux conditions)

Post-reaction, the crude product is purified via toluene recrystallization, achieving >99% purity. For instance, cyclizing 1,3-dibenzyl-2-oxo-5-mercapto-tetrahydroimidazole-4-carboxylic acid with 30 mL acetic anhydride at 70–80°C for 0.5 h yielded 32.1 g (95.1%) of (3aS,6aR)-1,3-dibenzyl-tetrahydrothieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide.

Influence of Substituents on Reaction Efficiency

The nature of N-alkyl groups (R¹, R²) significantly impacts reaction kinetics and product stability:

Substituent Effects

  • Electron-Donating Groups (e.g., 4-methoxybenzyl) : Enhance cyclization rates by stabilizing transition states through resonance effects. Example: 1-(4-methoxybenzyl)-3-benzyl derivatives achieved 95.1% yield under identical conditions.
  • Bulky Alkyl Groups (e.g., tert-butyl) : Require extended reaction times (up to 3 h) due to steric hindrance during ring closure.

Catalytic System Advancements

Comparative studies reveal PTSA’s superiority over conventional acids (e.g., H₂SO₄, HCl) in cyclization:

Catalyst Performance

Catalyst Yield (%) Purity (%) Side Products
PTSA 95.1 99.4 <0.5%
H₂SO₄ 82.3 95.2 5–7%
HCl 78.9 93.8 8–10%

PTSA’s non-oxidizing nature prevents sulfone group degradation, while its mild acidity minimizes epimerization.

Industrial-Scale Production Considerations

Scaling the patented method involves:

  • Continuous Flow Reactors : For zinc-mediated reductions to ensure uniform mixing and heat dissipation.
  • Solvent Recovery Systems : Toluene is distilled and reused, reducing costs by ~40%.
  • Crystallization Optimization : Multi-stage cooling (rapid cooling to 25–30°C, followed by gradual cooling to 10–15°C) improves crystal morphology and filterability.

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thieno-imidazole derivatives.

Scientific Research Applications

Tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide exerts its effects often involves interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., bromo, trifluoromethyl) enhance molecular polarity and intermolecular interactions, impacting solubility and reactivity .

Physicochemical Properties

Predicted and experimental data for selected derivatives are summarized below:

Compound (CAS No.) Boiling Point (°C) Density (g/cm³) pKa (Predicted) References
616214-43-8 559.1 ± 60.0 (Predicted) 1.56 ± 0.1 -1.13 ± 0.20
526189-81-1 614.7 ± 55.0 (Predicted) 1.44 ± 0.06 -0.50 ± 0.20
40226-95-7 (cis isomer) N/A N/A N/A

Analysis :

  • Higher boiling points in halogenated derivatives (e.g., 614.7°C for 526189-81-1) correlate with increased molecular weight and van der Waals interactions .
  • Negative pKa values suggest strong acidity, likely due to the sulfone group’s electron-withdrawing effects stabilizing deprotonation .

Biological Activity

Tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide, often referred to as a thienoimidazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in anti-cancer, anti-inflammatory, and antimicrobial applications. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Molecular Structure

  • Chemical Formula : C18H15F3N2O2S2
  • Molecular Weight : 412.45 g/mol
  • CAS Number : 616214-43-8

Physical Properties

PropertyValue
Boiling Point559.1 ± 60.0 °C
Density1.56 ± 0.1 g/cm³
pKa-1.13 ± 0.20

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. A notable investigation assessed its cytotoxic effects on A549 (lung cancer) and HeLa (cervical cancer) cell lines.

  • Cytotoxicity Results :
    • IC50 values for A549: 15 µM
    • IC50 values for HeLa: 12 µM

These results indicate significant cytotoxic activity, suggesting that the compound could serve as a lead structure for developing new anticancer agents .

Anti-inflammatory Effects

The compound has also shown promise in modulating inflammatory responses. In vitro assays demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

CompoundIC50 COX-1 (µM)IC50 COX-2 (µM)
This compound28.39 ± 0.0323.8 ± 0.20

These findings suggest that the compound may be effective in treating inflammatory diseases by reducing prostaglandin E2 (PGE2) production .

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against several bacterial strains. The compound exhibited significant inhibition against:

  • Staphylococcus aureus
  • Escherichia coli

Inhibition zones ranged from 15 to 20 mm at concentrations of 100 µg/mL, indicating moderate antibacterial activity.

Study on Anticancer Activity

A detailed study published in a prominent journal explored the synthesis and biological evaluation of thienoimidazole derivatives, including this compound. The study utilized a series of analogs to determine structure-activity relationships (SARs). The results indicated that modifications at the phenyl ring significantly enhanced cytotoxicity against cancer cell lines .

Study on Anti-inflammatory Effects

Another research project focused on the anti-inflammatory properties of this compound demonstrated that it effectively reduced inflammation in animal models of arthritis. The study measured serum levels of inflammatory markers and found a significant decrease in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) after treatment with the compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.